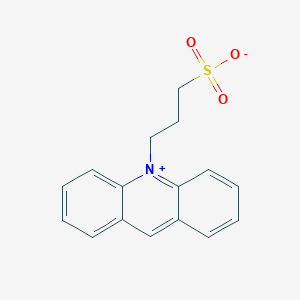

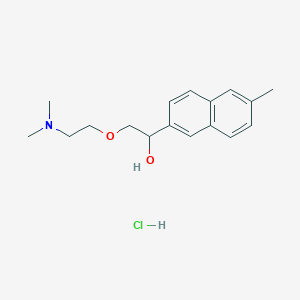

![molecular formula C14H10N2O2 B149540 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid CAS No. 131862-27-6](/img/structure/B149540.png)

2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid

Vue d'ensemble

Description

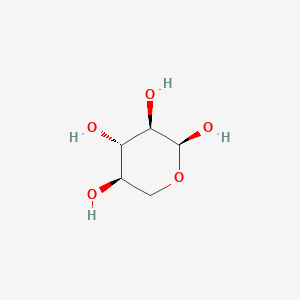

2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid is a chemical compound with the molecular formula C14H10N2O2. It is recognized as a significant scaffold in medicinal chemistry due to its wide range of applications . This compound is not intended for human or veterinary use and is used only for research purposes.

Synthesis Analysis

The synthesis of 2-phenylimidazo[1,2-a]pyridine derivatives has been reported in various studies . A common method involves the condensation of 2-aminopyridine with α-halocarbonyl compounds . Another approach includes one-pot condensations of isocyanide, aldehydes, and 2-aminopyridines .Molecular Structure Analysis

The molecular structure of 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid can be represented by the InChI code1S/C14H10N2O2/c17-14(18)11-7-4-8-16-9-12(15-13(11)16)10-5-2-1-3-6-10/h1-9H,(H,17,18) . The molecular weight of this compound is 238.24 g/mol . Chemical Reactions Analysis

The chemical reactions involving 2-phenylimidazo[1,2-a]pyridine derivatives have been explored in several studies . For instance, one study reported the palladium-catalyzed arylation of the inert β-C (sp2)–H bond of carboxylic acid derivatives using 8-aminoimidazo[1,2-a]pyridine as a directing group .Physical And Chemical Properties Analysis

The physical form of 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid is solid . More detailed physical and chemical properties such as density, boiling point, and others might require further experimental determination.Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds

2-Phenylimidazo[1,2-a]pyridines are of interest because of the occurrence of their saturated and partially saturated derivatives in a variety of biologically active compounds . They have been shown to possess a broad range of useful pharmacological properties .

Anti-Inflammatory Applications

These compounds have been found to have anti-inflammatory properties , making them potentially useful in the treatment of conditions characterized by inflammation.

Antiviral Applications

2-Phenylimidazo[1,2-a]pyridines have demonstrated antiviral properties , suggesting potential use in the development of antiviral drugs.

Antibacterial Applications

These compounds have also shown antibacterial properties , indicating potential use in the creation of new antibacterial agents.

Optoelectronic Devices

2-Phenylimidazo[1,2-a]pyridine-based compounds have been used in the development of optoelectronic devices . Their optical and electrochemical properties are prominently dependent on the nature of chromophore loading and their linking topology to the 2-phenylimidazo[1,2-a]pyridine unit .

Organic Light-Emitting Diodes (OLEDs)

These compounds have been used in the fabrication of OLEDs . The dye possessing triphenylamine on both C2 and C6 positions of imidazopyridine showed the comparatively better electroluminescence performance in the series and achieved blue color with CIE coordinate (0.18, 0.11) .

Sensors

2-Phenylimidazo[1,2-a]pyridine derivatives have been used in the development of sensors . Their luminescent properties make them particularly useful in this application.

Anti-Cancer Drugs

These compounds have shown potential in the development of anti-cancer drugs . Their ability to interact with cancer cells could be harnessed for therapeutic purposes.

Mécanisme D'action

Target of Action

Imidazopyridines, a class of compounds to which this molecule belongs, have been shown to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

It’s known that the compound exhibits excited-state intramolecular proton transfer (esipt) luminescence . This property could potentially influence its interaction with targets and the resulting changes.

Biochemical Pathways

Imidazopyridines have been associated with a broad range of pharmacological properties, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s molecular weight (23825) and solid physical form suggest it may have certain pharmacokinetic characteristics that influence its bioavailability.

Result of Action

The compound’s esipt luminescence and potential interactions with various biological targets suggest it may have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid. For instance, the compound exhibits stronger ESIPT luminescence in the solid state , suggesting that its physical state may influence its action. Additionally, the compound’s fluorescence characteristics could be influenced by the surrounding environment .

Safety and Hazards

Propriétés

IUPAC Name |

2-phenylimidazo[1,2-a]pyridine-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-14(18)11-7-4-8-16-9-12(15-13(11)16)10-5-2-1-3-6-10/h1-9H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBNZRKTIVPZIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622940 | |

| Record name | 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid | |

CAS RN |

131862-27-6 | |

| Record name | 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

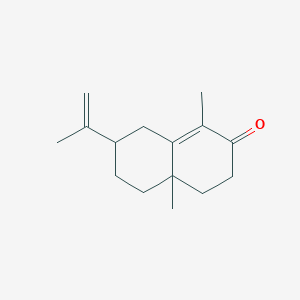

![1-[4-(2-Methylpropyl)phenyl]ethyl acetate](/img/structure/B149462.png)

![[(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B149504.png)